1,3-dimethyl-2-(quinolin-2-yl)-1H-3,1-benzimidazol-3-ium
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Overview
Description
1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound, with its unique quinoline and benzodiazole moieties, is of interest for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Quinoline Attachment: The quinoline moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate quinoline derivatives.
Methylation: The final step often involves methylation of the nitrogen atoms using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction could produce partially or fully reduced benzodiazole derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a pharmacophore in drug design for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and benzodiazole moieties could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOLE: Lacks the ionic character but shares similar structural features.
2-(QUINOLIN-2-YL)-1H-BENZODIAZOLE: Similar core structure but different substitution pattern.
1,3-DIMETHYL-1H-BENZODIAZOLE: Lacks the quinoline moiety.
Uniqueness
1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its combination of quinoline and benzodiazole structures, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C18H16N3+ |
---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(1,3-dimethylbenzimidazol-3-ium-2-yl)quinoline |
InChI |
InChI=1S/C18H16N3/c1-20-16-9-5-6-10-17(16)21(2)18(20)15-12-11-13-7-3-4-8-14(13)19-15/h3-12H,1-2H3/q+1 |
InChI Key |
HLAGEPVYLFIEGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=NC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
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